molecular formula C12H12N2OS B5631336 4-ethyl-N-1,3-thiazol-2-ylbenzamide

4-ethyl-N-1,3-thiazol-2-ylbenzamide

Cat. No. B5631336
M. Wt: 232.30 g/mol
InChI Key: QZWNBKBVTQVBKO-UHFFFAOYSA-N
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Description

4-ethyl-N-1,3-thiazol-2-ylbenzamide, also known as ETTB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. ETTB is a heterocyclic compound that contains a thiazole ring, and it is widely used in the synthesis of other organic compounds.

Scientific Research Applications

Antioxidant Properties

Thiazoles, including 4-ethyl-N-(1,3-thiazol-2-yl)benzamide, have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing harmful free radicals, protecting cells from oxidative damage, and potentially preventing diseases associated with oxidative stress .

Analgesic Activity

Research suggests that certain thiazole derivatives exhibit analgesic properties. These compounds may modulate pain pathways, making them relevant for pain management .

Anti-Inflammatory Effects

Thiazoles have been explored as anti-inflammatory agents. Their ability to inhibit inflammatory pathways could contribute to the development of novel anti-inflammatory drugs .

Antimicrobial and Antifungal Activity

Thiazoles, including ChemDiv3_000589, have demonstrated antimicrobial and antifungal effects. These compounds may be useful in combating bacterial and fungal infections .

Neuroprotective Potential

Some thiazole derivatives exhibit neuroprotective properties. They may help protect neurons from damage caused by oxidative stress, inflammation, or other factors .

Antitumor and Cytotoxic Effects

Thiazoles have been investigated as potential antitumor agents. Their cytotoxic activity against cancer cells makes them promising candidates for cancer therapy .

  • Shiv Jee Kashyap, Vipin Kumar Garg, Pramod Kumar Sharma, Nitin Kumar, Rupesh Dudhe & Jitendra Kumar Gupta. “Thiazoles: having diverse biological activities.” Medicinal Chemistry Research, Volume 21, pages 2123–2132 (2012). Read more

Mechanism of Action

properties

IUPAC Name

4-ethyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-2-9-3-5-10(6-4-9)11(15)14-12-13-7-8-16-12/h3-8H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWNBKBVTQVBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(1,3-thiazol-2-yl)benzamide

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